molecular formula C24H43ClN2O B14462893 N,N-Dibutyl-2-(dibutylamino)-2-phenylacetamide hydrochloride CAS No. 73664-39-8

N,N-Dibutyl-2-(dibutylamino)-2-phenylacetamide hydrochloride

Cat. No.: B14462893
CAS No.: 73664-39-8
M. Wt: 411.1 g/mol
InChI Key: CTOBUZUODHCYCJ-UHFFFAOYSA-N
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Description

N,N-Dibutyl-2-(dibutylamino)-2-phenylacetamide hydrochloride is a chemical compound with a complex structure that includes both amide and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutyl-2-(dibutylamino)-2-phenylacetamide hydrochloride typically involves the reaction of dibutylamine with phenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using techniques such as distillation, crystallization, and filtration.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl-2-(dibutylamino)-2-phenylacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: The major products include oxidized derivatives of the original compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives with various alkyl groups.

Scientific Research Applications

N,N-Dibutyl-2-(dibutylamino)-2-phenylacetamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-Dibutyl-2-(dibutylamino)-2-phenylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dibutyl-2-hydroxypropanamide
  • N,N-Dibutyl-2-hydroxyethylamine
  • N,N-Dibutyl-2-hydroxyethylacetamide

Uniqueness

N,N-Dibutyl-2-(dibutylamino)-2-phenylacetamide hydrochloride is unique due to its specific structural features, which include both amide and amine functional groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

CAS No.

73664-39-8

Molecular Formula

C24H43ClN2O

Molecular Weight

411.1 g/mol

IUPAC Name

N,N-dibutyl-2-(dibutylamino)-2-phenylacetamide;hydrochloride

InChI

InChI=1S/C24H42N2O.ClH/c1-5-9-18-25(19-10-6-2)23(22-16-14-13-15-17-22)24(27)26(20-11-7-3)21-12-8-4;/h13-17,23H,5-12,18-21H2,1-4H3;1H

InChI Key

CTOBUZUODHCYCJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(C1=CC=CC=C1)C(=O)N(CCCC)CCCC.Cl

Origin of Product

United States

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